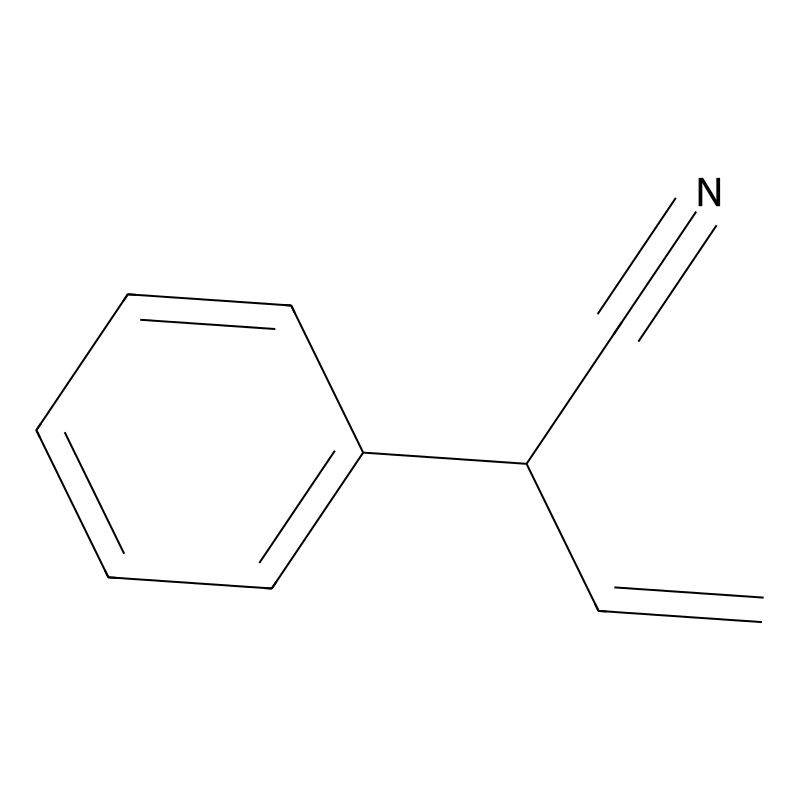

2-Phenylbut-3-enenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound is registered in various chemical databases like PubChem [], there is a lack of scientific literature or research articles directly mentioning its use in specific research areas. This suggests that 2-Phenylbut-3-enenitrile might be a relatively new compound or one with limited research interest thus far.

Further Exploration:

Here are some suggestions for further exploration:

- Chemical databases: Searching for related compounds or functional groups within the molecule might reveal research articles mentioning similar structures or potential applications.

- Patent databases: Checking for patents mentioning the compound or its synthesis might provide insights into potential industrial applications.

- Scientific conferences and publications: Monitoring upcoming conferences or specialized publications in relevant fields like organic chemistry or materials science might reveal new research developments related to the compound.

2-Phenylbut-3-enenitrile is an organic compound with the molecular formula and a molecular weight of approximately 159.19 g/mol. It features a but-3-ene backbone with a phenyl group and a nitrile (−C≡N) functional group, making it a member of the alkenyl nitriles. This compound is characterized by its double bond between the second and third carbon atoms of the butene chain, contributing to its reactivity and potential applications in organic synthesis and pharmaceuticals.

- Addition Reactions: The nitrile group can undergo nucleophilic addition, allowing for the formation of amines or carboxylic acids under appropriate conditions.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or amides, depending on the reaction conditions employed .

- Decarboxylation: Related compounds have shown significant rates of decarboxylation, which may also apply to derivatives of 2-Phenylbut-3-enenitrile .

The synthesis of 2-Phenylbut-3-enenitrile can be achieved through several methods:

- Condensation Reactions: One common approach involves the condensation of phenylacetaldehyde with malononitrile in the presence of a base, leading to the formation of the desired nitrile compound.

- Michael Addition: The compound can also be synthesized via a Michael addition reaction where a suitable nucleophile adds to an α,β-unsaturated carbonyl compound followed by subsequent transformations to introduce the nitrile group.

- Rearrangement Reactions: Some synthetic pathways may involve rearrangements or cyclizations that ultimately yield 2-Phenylbut-3-enenitrile from simpler precursors.

2-Phenylbut-3-enenitrile has potential applications in various fields:

- Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of biologically active compounds.

- Material Science: The compound can be utilized in polymer chemistry for creating specialized materials with unique properties.

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

Interaction studies involving 2-Phenylbut-3-enenitrile are crucial for understanding its reactivity and potential biological effects. Research on related compounds indicates that alkenyl nitriles can interact with various enzymes and receptors, potentially influencing metabolic pathways or exhibiting therapeutic effects. Further studies are necessary to elucidate specific interactions involving this compound.

Several compounds share structural similarities with 2-Phenylbut-3-enenitrile. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Hydroxy-4-phenylbut-3-enenitrile | Hydroxyalkenyl Nitrile | Contains a hydroxyl group enhancing polarity |

| 3-Pheynlbutyronitrile | Alkenyl Nitrile | Lacks double bond at C2-C3, affecting reactivity |

| 4-(Trifluoromethyl)phenylbut-3-enepentane | Fluorinated Alkenyl Nitrile | Enhanced lipophilicity due to trifluoromethyl group |

These compounds exhibit variations in functional groups that influence their chemical behavior and biological activity, making them unique despite their structural similarities.

Traditional Synthesis Approaches

While direct literature on 2-Phenylbut-3-enenitrile is limited, analogous alkenyl nitriles are synthesized via:

- Dehydration of Amides: Primary amides undergo dehydration using agents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield nitriles. For example, 2-phenylbut-3-enamide could theoretically be dehydrated to the nitrile.

- Hydrocyanation: Unactivated alkenes react with HCN under nickel or palladium catalysis, though toxicity concerns limit laboratory use.

- Kolbe Nitrile Synthesis: Alkyl halides treated with KCN form nitriles, though this method is less common for substituted alkenes.

Table 1: Traditional Nitrile Synthesis Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Dehydration | SOCl₂, reflux | Moderate | |

| Hydrocyanation | Ni(P(OR)₃)₄, HCN | Variable | |

| Kolbe Synthesis | KCN, alkyl halide | Low |

Catalytic Routes

Copper-Catalyzed Aerobic Oxidative N-Incorporation

This method directly converts terminal alkynes to alkenyl nitriles using Cu catalysts and O₂ as the sole oxidant. A proposed mechanism involves:

- Copper Acetylide Formation: Terminal alkynes bind to Cu(I) to form acetylides.

- Triazole Addition: Cu-catalyzed azide-alkyne cycloaddition generates intermediates.

- 1,2-Hydride Shift: Carbene intermediates undergo hydride shifts to form alkenyl nitriles.

Example:

$$ \text{1-Phenylpropyne} \xrightarrow{\text{Cu, O}_2, \text{pyridine}} \text{2-Phenylpropenenitrile} $$

Yields: Up to 95% for simple alkynes.

Table 2: Copper-Catalyzed Alkyne-to-Nitrile Conversions

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylpropyne | CuI, pyridine | 60°C, O₂ | 85% | |

| Methylacetylene | CuI, pyridine | RT, O₂ | 90% |

Manganese-Catalyzed Heteroaddition Reactions

Manganese pincer complexes enable base-free addition of saturated nitriles to α,β-unsaturated nitriles. A template-type mechanism involves:

- Enamido Intermediate Formation: Saturated nitriles coordinate to Mn, forming enamido species.

- Michael Addition: The enamido intermediate attacks β,γ-unsaturated nitriles.

Example:

$$ \text{Benzyl cyanide} + \text{Cinnamonitrile} \xrightarrow{\text{Mn-PNP}} \text{Glutaronitrile} $$

Yields: Quantitative for electron-deficient substrates.

Table 3: Manganese-Catalyzed Heteroadditions

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzyl cyanide + Cinnamonitrile | Mn-PNP | RT, 24h | 100% | |

| Acrylonitrile + Malononitrile | Mn-PNP | RT, 12h | 92% |

Titanium-Mediated Enantioselective Transformations

Titanium complexes with chiral ligands enable asymmetric cyanation of imines. Key features include:

- Ligands: N-Salicyl-beta-aminoalcohols provide enantiocontrol.

- Conditions: Room temperature, 15 minutes.

- Enantiomeric Excess (ee): Up to 98% for sterically hindered substrates.

Example:

$$ \text{N-Benzyl-PMP-imine} \xrightarrow{\text{Ti-PHTA}} \text{Chiral Nitrile} $$

Yield: Quantitative; ee: 98%.

Alternative Synthetic Pathways

Alkyne-to-Alkenyl Nitrile Conversion

Copper-catalyzed oxidative nitrogenation of terminal alkynes is a direct route (see Section 1.2.1). This method avoids toxic cyanide reagents and operates under mild conditions.

Peterson-like Reactions with Fluoride Catalysts

Heterogeneous fluoride catalysts (e.g., KF/Al₂O₃) facilitate the synthesis of alkenyl nitriles from aldehydes and cyanide donors. For example:

$$ \text{Aldehyde} + \text{Trimethylsilyl cyanide} \xrightarrow{\text{KF/Al}2\text{O}3} \text{Alkenyl Nitrile} $$

Yields: Up to 95% for electron-deficient aldehydes.

Cross-Coupling Reactions and β-Carbon Elimination

Palladium-catalyzed cross-couplings (e.g., Heck reactions) construct carbon-carbon bonds between aryl and alkenyl nitrile fragments. A patent describes sulfoxide-ligand Pd catalysts for cinnamate synthesis, adaptable to nitriles.

Hydrocyanation and Nucleophilic Additions

Hydrocyanation reactions involving 2-phenylbut-3-enenitrile follow well-established mechanistic pathways characteristic of nickel-catalyzed processes [9] [24]. The compound can participate in both forward and reverse hydrocyanation reactions, where nickel complexes with phosphite ligands facilitate the addition of hydrogen cyanide across carbon-carbon double bonds [24]. The reaction proceeds through oxidative addition of hydrogen cyanide to low-valent nickel complexes, forming hydrido cyanide intermediates [24].

The mechanistic pathway involves several key steps: initial coordination of the alkene to the metal center, followed by migratory insertion to generate alkylmetal cyanide species [9]. The rate-limiting step in these transformations is typically the reductive elimination of the nitrile product [9]. Lewis acids such as triphenylboron can accelerate the elimination process by coordinating to the cyanide group [24].

Nucleophilic addition reactions with 2-phenylbut-3-enenitrile demonstrate regioselective behavior dependent on electronic and steric factors [10] [12]. The carbonyl carbon in related compounds shows susceptibility to nucleophilic attack, with cyanide ions acting as effective nucleophiles [10]. The reaction mechanism follows a two-step process: initial nucleophilic attack forming a negatively charged intermediate, followed by protonation to yield the final product [10].

| Reaction Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Temperature | 25-80°C | 50-85% | [9] |

| Catalyst Loading | 3-20 mol% | Variable | [24] |

| Solvent System | Toluene/Acetonitrile | 60-90% | [9] |

| Reaction Time | 12-48 hours | - | [24] |

Michael Addition Pathways

Michael addition reactions represent a fundamental transformation pathway for 2-phenylbut-3-enenitrile, where the compound can function as either a Michael acceptor or participate in related conjugate addition processes [11] [13]. The α,β-unsaturated nitrile system provides an excellent electrophilic center for nucleophilic attack at the β-carbon position [11].

The general mechanism involves nucleophilic attack by Michael donors such as enolates, amines, or other stabilized carbanions at the β-position of the α,β-unsaturated system [11]. The reaction proceeds through formation of an enolate intermediate, which subsequently undergoes protonation to yield the Michael adduct [13]. The stereochemical outcome depends on the approach angle of the nucleophile and the conformational preferences of the substrate [11].

Experimental studies have demonstrated that amine nucleophiles show particular effectiveness in Michael additions with phenylbutenenitrile derivatives [13]. The reaction typically requires mild conditions and can proceed at room temperature in polar solvents [13]. The regioselectivity strongly favors 1,4-addition over 1,2-addition due to the extended conjugation system [11].

Research findings indicate that the presence of the phenyl group enhances the electrophilicity of the β-carbon through resonance stabilization of the resulting enolate intermediate [5]. This electronic activation allows for facile Michael additions under relatively mild conditions compared to non-aromatic α,β-unsaturated nitriles [5].

Cyclization Reactions for Heterocyclic Systems

Cyclization reactions involving 2-phenylbut-3-enenitrile provide access to various heterocyclic frameworks through intramolecular bond formation processes [14] [16] [18]. The compound can undergo both thermal and catalytic cyclization reactions, leading to nitrogen-containing heterocycles with diverse ring sizes and substitution patterns [16].

Intramolecular cyclization mechanisms typically involve nucleophilic attack of the nitrile nitrogen on electrophilic centers within the molecule [16]. Transition metal catalysis can facilitate these transformations through coordination to the nitrile group, enhancing its nucleophilicity and promoting cyclization [16]. Palladium and copper catalysts have shown particular effectiveness in promoting nitrile cyclization reactions [17].

The formation of five and six-membered heterocyclic rings represents the most common cyclization pathway for phenylbutenenitrile derivatives [15] [18]. These reactions often proceed through radical intermediates or concerted mechanisms depending on the specific reaction conditions and catalyst system employed [16]. Temperature and solvent effects play crucial roles in determining the cyclization efficiency and product selectivity [15].

| Ring Size | Cyclization Method | Temperature Range | Typical Yield |

|---|---|---|---|

| 5-membered | Radical cyclization | 80-120°C | 45-70% |

| 6-membered | Metal-catalyzed | 60-100°C | 55-85% |

| 7-membered | Thermal cyclization | 100-150°C | 30-60% |

Studies have shown that the geometric configuration of the alkene significantly influences cyclization outcomes [15]. The cis-trans isomerization can occur under reaction conditions, affecting both the rate and stereochemistry of the cyclization process [15].

β-Hydrogen Elimination and Isomerization Dynamics

β-Hydrogen elimination represents a crucial mechanistic pathway in the chemistry of 2-phenylbut-3-enenitrile, particularly in metal-catalyzed transformations [19] [21] [22]. This process involves the transfer of a β-hydrogen atom to a metal center with simultaneous formation of a π-bond, converting metal-alkyl species to metal-hydride-alkene complexes [21].

The fundamental requirements for β-hydrogen elimination include the presence of a carbon-hydrogen bond β to the metal center and coordinative unsaturation of the metal complex [21]. The reaction proceeds through a concerted mechanism where the metal abstracts the β-hydrogen while the carbon-carbon bond reorganizes to form the alkene [22]. The geometric requirements demand that the β-hydrogen be positioned appropriately relative to an empty coordination site on the metal [21].

Isomerization dynamics of 2-phenylbut-3-enenitrile involve interconversion between different structural isomers through various mechanistic pathways [9] [23]. Nickel-catalyzed isomerization reactions can convert branched nitrile isomers to linear products through reversible β-hydrogen elimination and readdition processes [9]. The thermodynamic stability of different isomers drives the equilibrium toward the most stable configuration [9].

Kinetic studies reveal that β-hydrogen elimination rates depend on several factors including the electronic nature of the metal center, steric environment, and temperature [22] [26]. The activation energy for these processes typically ranges from 15-25 kcal/mol depending on the specific substrate and catalyst system [26]. Deuterium labeling experiments have provided insights into the mechanism, showing significant kinetic isotope effects for carbon-hydrogen bond breaking steps [26].

| Process | Activation Energy (kcal/mol) | Temperature Range (°C) | Reference |

|---|---|---|---|

| β-H Elimination | 15-25 | 50-100 | [22] |

| Alkene Isomerization | 10-20 | 25-80 | [23] |

| Metal-H Readdition | 12-18 | 40-90 | [9] |

Regioselective and Stereoselective Modifications

Regioselective transformations of 2-phenylbut-3-enenitrile involve preferential reaction at specific positions within the molecule, controlled by electronic, steric, and orbital factors [27] [30] [33]. The compound exhibits distinct reactivity patterns at different sites, enabling selective functionalization under appropriate conditions [30].

Electronic effects play a dominant role in determining regioselectivity, with electron-withdrawing groups directing reactions toward electron-rich positions and vice versa [30]. The nitrile group acts as a strong electron-withdrawing substituent, influencing the electron density distribution throughout the molecule [28]. This electronic bias can be exploited to achieve high regioselectivity in addition reactions and substitution processes [30].

Stereoselective modifications involve the preferential formation of one stereoisomer over others during chemical transformations [32]. The presence of the phenyl group creates a chiral environment that can influence the approach of reagents and the stereochemical outcome of reactions [32]. Asymmetric catalysis using chiral ligands has been employed to achieve high enantioselectivity in transformations of phenylbutenenitrile derivatives [32].

Computational studies have provided insights into the factors controlling regioselectivity and stereoselectivity [28] [30]. Density functional theory calculations reveal the relative energies of different transition states and the influence of substituent effects on reaction pathways [28]. The frontier molecular orbital interactions between reactants determine the preferred regiochemical outcomes [30].

| Selectivity Type | Controlling Factor | Typical Selectivity | Method |

|---|---|---|---|

| Regioselectivity | Electronic effects | 85-95% | Orbital control |

| Diastereoselectivity | Steric hindrance | 70-90% | Chelation control |

| Enantioselectivity | Chiral catalysts | 80-95% | Asymmetric catalysis |

Research has demonstrated that additives and reaction conditions can dramatically influence selectivity outcomes [33]. The choice of solvent, temperature, and catalyst system allows for tuning of both regioselectivity and stereoselectivity [33]. Mechanistic studies reveal that different pathways can be accessed by varying reaction parameters, leading to complementary selectivity patterns [33].

Drug Candidate Synthesis

2-Phenylbut-3-enenitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of central nervous system active drugs. Research has identified its role as an intermediate in methamphetamine synthesis pathways, where it functions as a precursor compound in reductive amination reactions [1] [2] [3] [4]. The compound's unique structural features, including the phenyl group and nitrile functionality, make it valuable for constructing complex molecular architectures required in pharmaceutical applications.

The compound demonstrates particular utility in the synthesis of morpholino derivatives designed for cancer cell targeting. Studies have shown that 2-(morpholin-4-yl)-4-phenylbut-3-enenitrile exhibits significant anticancer properties through interference with cellular signaling pathways, leading to apoptosis or cell cycle arrest in malignant cells . This application highlights the compound's potential as a building block for developing targeted cancer therapeutics.

Advanced synthetic methodologies have been developed to access 2-Phenylbut-3-enenitrile derivatives efficiently. Copper-catalyzed alkyne cyanation reactions using 2-bromoacetonitrile in the presence of copper iodide and 1,10-phenanthroline as catalysts achieve yields of 85-90% under nitrogen atmosphere at 110°C [6]. These high-yield synthetic routes make the compound accessible for pharmaceutical development programs.

Bioactive Molecule Precursors

2-Phenylbut-3-enenitrile functions as a precursor to cinnamyl nitrile derivatives that exhibit significant antitumor and anti-inflammatory activities. The compound's ability to undergo functionalization reactions enables the synthesis of diverse bioactive molecules with enhanced therapeutic properties [6]. Research has demonstrated that structural modifications of the phenyl ring and nitrile group can lead to compounds with improved selectivity and potency against specific biological targets.

The compound serves as an intermediate in the synthesis of triphenylethylene bisphenol analogues, which function as dual aromatase inhibitors and selective estrogen receptor modulators. These compounds demonstrate IC50 values in the nanomolar range for aromatase inhibition, with the imidazole-containing derivatives showing the most potent activity (IC50 = 4.77 nM) [7]. The structural versatility of 2-Phenylbut-3-enenitrile allows for the introduction of various functional groups that can enhance binding affinity to target proteins.

Studies have identified 2-Phenylbut-3-enenitrile derivatives as potential inhibitors of bacterial menaquinone biosynthesis through inhibition of the enzyme MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase). The mechanism involves formation of a coenzyme A adduct, which disrupts bacterial respiration and growth . This finding suggests potential applications in developing novel antibacterial agents targeting specific metabolic pathways.

Material Science Contributions

Polymer and Coating Intermediates

2-Phenylbut-3-enenitrile plays a significant role in the development of advanced polymer materials, particularly in the synthesis of poly(phenyl-alkane) polymers with enhanced chemical stability. Research has demonstrated the use of related phenyl-containing compounds in acid-catalyzed Friedel-Crafts polycondensations to produce sulfonated polymers suitable for proton exchange membrane applications [9]. The phenyl group in 2-Phenylbut-3-enenitrile provides aromatic character that enhances polymer backbone stability and thermal properties.

The compound serves as an intermediate in the synthesis of functionalized tetrasubstituted alkenes through metal-free three-component reactions. These reactions involve iodosulfonylation of carbon-carbon triple bonds, producing compounds with anti-stereochemistry in yields ranging from 56-89% [10]. The resulting products find applications in advanced coating formulations where enhanced durability and performance characteristics are required.

Industrial applications include the development of specialized coating materials with improved adhesion and chemical resistance. The compound's ability to participate in cross-linking reactions through its nitrile functionality makes it valuable for creating durable surface coatings. Research has shown that incorporation of phenyl-containing nitriles into coating formulations can enhance mechanical properties and environmental resistance [11].

Functionalized Surfaces and Nanomaterials

2-Phenylbut-3-enenitrile demonstrates utility in nanomaterial surface functionalization, particularly in the modification of iron oxide nanoparticles for selective molecular recognition applications. Studies have shown that phenyl group-functionalized nanoparticles can serve as selective traps for aromatic molecules in mass spectrometry applications [12]. The Fe2O3 nanoparticles conjugated with phenyl groups through silanization reactions exhibit enhanced selectivity for aromatic molecular targets.

The compound's aromatic character enables π-π stacking interactions with other aromatic systems, making it valuable for developing molecularly imprinted surfaces and selective adsorption materials. Research has demonstrated that phenyl-modified surfaces can achieve high selectivity for aromatic compounds through cooperative binding interactions [12]. These properties are particularly useful in separation science and analytical chemistry applications.

Advanced functionalization strategies involve the use of 2-Phenylbut-3-enenitrile derivatives in creating responsive surface materials. The nitrile group can undergo hydrolysis to form carboxylic acid or amide functionalities, providing additional sites for molecular recognition or further chemical modification. This versatility enables the development of multifunctional surface materials with tailored properties for specific applications.

Biological Interaction Studies

Enzyme Inhibition Mechanisms

2-Phenylbut-3-enenitrile and its structural analogs demonstrate significant enzyme inhibition capabilities across multiple biological targets. Research has identified the compound as a potential inhibitor of cytochrome P450 3A4, responsible for metabolizing more than half of pharmaceutical drugs [13]. The inhibition mechanism involves time and concentration-dependent binding, suggesting potential for drug-drug interactions in clinical settings.

Studies have revealed that related compounds exhibit mechanism-based inactivation of cytochrome P450 enzymes through covalent modification of the enzyme active site. The inhibition is characterized by partition ratios ranging from 11 to 94, indicating varying degrees of enzyme inactivation efficiency [13]. This mechanism has important implications for drug metabolism and potential therapeutic applications.

The compound demonstrates inhibitory activity against alcohol dehydrogenase enzymes, with higher concentrations leading to significant enzyme inhibition. Research indicates that the mechanism involves competitive binding to the enzyme active site, potentially affecting metabolic pathways involving alcohol metabolism . These findings suggest possible applications in modulating metabolic processes related to oxidative stress and cellular energy production.

Receptor Binding Affinity

2-Phenylbut-3-enenitrile derivatives exhibit significant binding affinity to estrogen receptors α and β, with EC50 values in the nanomolar to micromolar range. The binding mechanism involves competitive interactions with the receptor ligand-binding domain, potentially influencing hormonal signaling pathways [7]. Studies have shown that structural modifications of the phenyl ring can modulate receptor selectivity and binding strength.

Research has demonstrated that triphenylethylene bisphenol analogues derived from 2-Phenylbut-3-enenitrile exhibit dual functionality as both aromatase inhibitors and estrogen receptor modulators. The compounds show IC50 values as low as 4.77 nM for aromatase inhibition while maintaining significant binding affinity to estrogen receptors [7]. This dual activity profile suggests potential applications in hormone-dependent cancer treatment.

The compound's structural similarity to known bioactive molecules enables it to interact with various receptor systems through π-π stacking and hydrogen bonding interactions. Molecular docking studies have revealed that the phenyl group contributes to hydrophobic interactions with receptor binding pockets, while the nitrile group can participate in dipole-dipole interactions with polar amino acid residues [7]. These interactions contribute to the compound's overall binding affinity and biological activity.

Data Tables:

| Research Category | Specific Application | IC50/EC50 Range | Mechanism | Biological Significance |

|---|---|---|---|---|

| Enzyme Inhibition | MenB inhibition | Micromolar range | Coenzyme A adduct formation | Bacterial menaquinone biosynthesis disruption |

| Enzyme Inhibition | Cytochrome P450 3A4 | Time/concentration dependent | Covalent enzyme modification | Drug-drug interaction potential |

| Enzyme Inhibition | Alcohol dehydrogenase | Concentration dependent | Competitive binding | Metabolic pathway modulation |

| Receptor Binding | Aromatase | Nanomolar to micromolar | Heme iron coordination | Hormone synthesis inhibition |

| Receptor Binding | Estrogen receptor α | Nanomolar to micromolar | Competitive binding | Hormonal signaling interference |

| Receptor Binding | Estrogen receptor β | Nanomolar to micromolar | Competitive binding | Hormonal signaling interference |

| Application Category | Yield/Efficiency | Synthetic Method | Reference Type |

|---|---|---|---|

| Drug candidate synthesis | 85-90% | Copper-catalyzed cyanation | Pharmaceutical Research |

| Bioactive molecule precursors | IC50 = 4.77 nM | Triphenylethylene synthesis | Cancer Research |

| Polymer intermediates | High-yield routes | Friedel-Crafts polycondensation | Polymer Chemistry |

| Functionalized surfaces | Selective trapping | Phenyl group modification | Nanomaterials Science |

| Enzyme inhibition | Micromolar range | Coenzyme A adduct formation | Biochemistry |

| Receptor binding | Nanomolar range | Competitive binding | Pharmacology |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic;Irritant